molecular formula C17H17N5OS B11002939 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11002939
M. Wt: 339.4 g/mol
InChI Key: WSCGHNFVFLVBRX-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (let’s call it Compound X ) is a heterocyclic organic compound. Its structure includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom .

Preparation Methods

The synthetic routes for Compound X involve the assembly of its constituent parts. While I don’t have specific details on its synthesis, typical methods might include cyclization reactions or condensation reactions. Industrial production methods would likely optimize yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. For instance:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may convert thiazole moieties.

    Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions occur at the C-2 atom, while electrophilic substitution occurs at the C-5 atom.

Major products from these reactions would vary based on the specific starting materials and reaction conditions.

Scientific Research Applications

Compound X finds applications across scientific domains:

    Medicine: It may exhibit antitumor and cytotoxic effects, making it relevant in cancer research.

    Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.

    Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.

    Industry: It could serve as a precursor for drug development or specialty chemicals.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare Compound X to related molecules. Its uniqueness lies in the combination of the thiazole, pyridine, and cyclohepta[c]pyrazole moieties.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H17N5OS/c23-16(15-12-4-2-1-3-5-13(12)21-22-15)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h6-10H,1-5H2,(H,21,22)(H,19,20,23)

InChI Key

WSCGHNFVFLVBRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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